

Spectroscopic Profile of 2-Methoxybenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methoxybenzoyl chloride*

Cat. No.: *B140881*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxybenzoyl chloride** (CAS No: 21615-34-9), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Introduction

2-Methoxybenzoyl chloride, also known as o-anisoyl chloride, is an acyl chloride derivative of 2-methoxybenzoic acid. Its reactivity makes it a versatile building block in organic synthesis. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a detailed analysis of its ^1H NMR, ^{13}C NMR, IR, and MS data.

Spectroscopic Data

The spectroscopic data for **2-Methoxybenzoyl chloride** has been compiled and is presented in the following tables for clarity and ease of comparison.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.95	dd	7.9, 1.8	H-6
7.65	ddd	8.4, 7.4, 1.8	H-4
7.12	t	7.4	H-5
7.05	d	8.4	H-3
3.95	s	-	-OCH ₃

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
166.5	C=O
158.5	C-2
136.0	C-4
133.0	C-6
124.5	C-1
121.0	C-5
112.5	C-3
56.0	-OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
1780	Strong	C=O stretch (acyl chloride)
1595, 1480, 1460	Medium-Strong	C=C stretch (aromatic)
1280	Strong	C-O stretch (aryl ether)
1020	Medium	C-O stretch (methoxy)
850	Strong	C-Cl stretch
760	Strong	C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
172	5	[M+2] ⁺ (³⁷ Cl isotope)
170	15	[M] ⁺ (³⁵ Cl isotope)
135	100	[M-Cl] ⁺
107	20	[M-Cl-CO] ⁺
92	30	[C ₆ H ₄ O] ⁺
77	40	[C ₆ H ₅] ⁺
63	15	[C ₅ H ₃] ⁺

Experimental Protocols

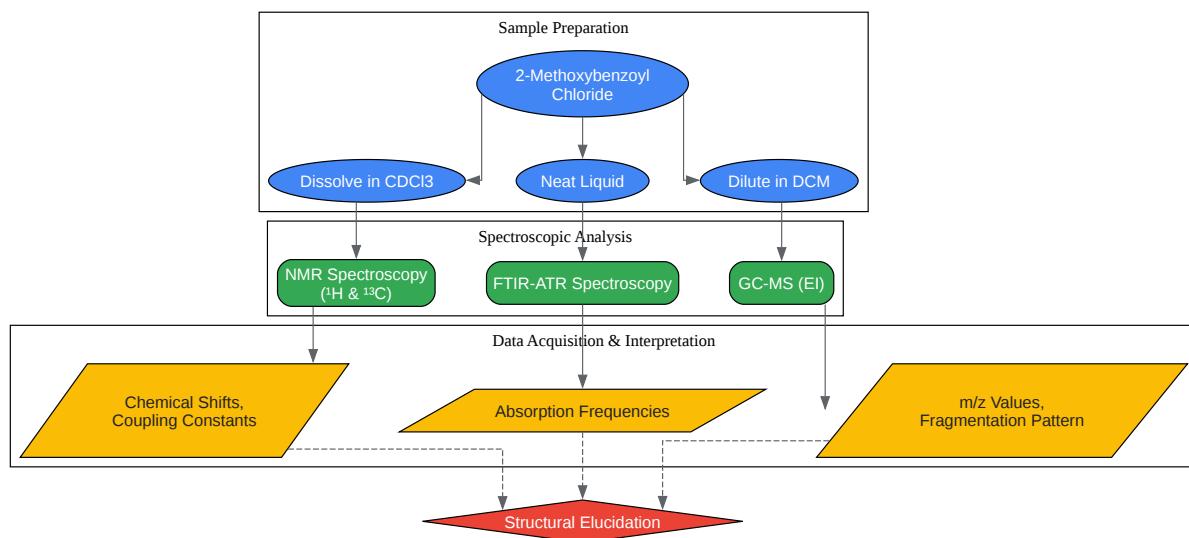
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Methoxybenzoyl chloride** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. For ^1H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled spectrum is obtained with approximately 512 scans and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **2-Methoxybenzoyl chloride** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded in the range of $4000\text{-}650\text{ cm}^{-1}$ by co-adding 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **2-Methoxybenzoyl chloride** in dichloromethane is injected into the GC, which is equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm). The oven temperature is programmed to ramp from an initial temperature of 50°C to a final temperature of 250°C. The separated compound is then introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 40-300.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methoxybenzoyl chloride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxybenzoyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140881#2-methoxybenzoyl-chloride-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com